molecular formula C16H16FN3O4 B14936070 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Cat. No.: B14936070
M. Wt: 333.31 g/mol
InChI Key: XAXUTCCEFIIUSI-UHFFFAOYSA-N
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Description

4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a fluorophenyl group, a pyridazinone ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Butanoic Acid Moiety: The final step involves the coupling of the pyridazinone derivative with a butanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyridazinone ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and bacterial infections.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid: Similar structure with a different position of the fluorine atom on the phenyl ring.

    4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid: Similar structure with a chlorine atom instead of fluorine.

    4-({[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid lies in its specific fluorophenyl substitution, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H16FN3O4

Molecular Weight

333.31 g/mol

IUPAC Name

4-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C16H16FN3O4/c17-12-5-2-1-4-11(12)13-7-8-15(22)20(19-13)10-14(21)18-9-3-6-16(23)24/h1-2,4-5,7-8H,3,6,9-10H2,(H,18,21)(H,23,24)

InChI Key

XAXUTCCEFIIUSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)F

Origin of Product

United States

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